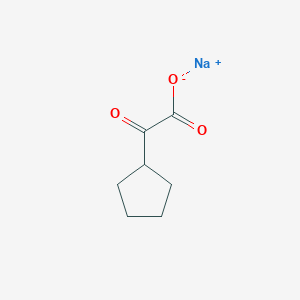

Sodium 2-cyclopentyl-2-oxoacetate

Description

Properties

Molecular Formula |

C7H9NaO3 |

|---|---|

Molecular Weight |

164.13 g/mol |

IUPAC Name |

sodium;2-cyclopentyl-2-oxoacetate |

InChI |

InChI=1S/C7H10O3.Na/c8-6(7(9)10)5-3-1-2-4-5;/h5H,1-4H2,(H,9,10);/q;+1/p-1 |

InChI Key |

LLQQQHGURLGQPG-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(C1)C(=O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of the 2 Cyclopentyl 2 Oxoacetate Scaffold

Nucleophilic and Electrophilic Reactivity of the α-Keto and Carboxylate Groups

The 2-cyclopentyl-2-oxoacetate anion possesses two key reactive centers: the α-keto group and the carboxylate group. The carbonyl carbon of the keto group is electrophilic, making it susceptible to attack by nucleophiles. ncert.nic.in This reactivity is a cornerstone of many carbon-carbon bond-forming reactions. The presence of two alkyl groups in ketones generally reduces the electrophilicity of the carbonyl carbon compared to aldehydes. ncert.nic.in However, the electron-withdrawing nature of the adjacent ester group enhances the electrophilic character of the α-keto carbon in α-ketoesters, making them more susceptible to nucleophilic attack. nih.gov

In contrast, the carboxylate group is nucleophilic and can participate in reactions with electrophiles. However, its reactivity as a nucleophile is generally lower than that of the α-keto group as an electrophile. libretexts.orgquora.com The negative charge on the carboxylate is delocalized through resonance, which diminishes the nucleophilicity of any single oxygen atom. quora.com

Aldehydes and ketones undergo nucleophilic addition reactions where a nucleophile attacks the electrophilic carbonyl carbon. ncert.nic.in This process involves a change in the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. ncert.nic.in The reactivity of the carbonyl group is influenced by both steric and electronic factors. ncert.nic.inquora.com Ketones are generally less reactive than aldehydes towards nucleophilic attack due to the steric hindrance from the two alkyl substituents and the electron-donating effect of these groups, which reduces the positive charge on the carbonyl carbon. ncert.nic.inquora.com

| Functional Group | Role | Reactivity | Factors Influencing Reactivity |

| α-Keto Group | Electrophile | High | Electron-withdrawing effect of the adjacent carboxylate group enhances electrophilicity. Steric hindrance from the cyclopentyl group can play a role. |

| Carboxylate Group | Nucleophile | Moderate | Resonance delocalization of the negative charge reduces nucleophilicity compared to a localized alkoxide. |

Carbon-Carbon Bond Forming Reactions Involving the Oxoacetate Moiety

The electrophilic nature of the α-keto group in the 2-cyclopentyl-2-oxoacetate scaffold is central to a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building more complex molecular architectures. alevelchemistry.co.uk

Aldol (B89426) and Related Condensation Reactions

The aldol reaction is a powerful tool for forming carbon-carbon bonds by reacting an enolate with a carbonyl compound. libretexts.org While the classic aldol reaction involves aldehydes and ketones, α-ketoesters like 2-cyclopentyl-2-oxoacetate can also participate in aldol-type condensations. masterorganicchemistry.comjove.com In these reactions, the α-ketoester acts as the electrophilic component, reacting with an enolate generated from another carbonyl compound. masterorganicchemistry.com

A related reaction is the Claisen condensation, which occurs between two ester molecules to form a β-ketoester. libretexts.org The mechanism involves the deprotonation of the α-hydrogen of an ester to form an enolate, which then attacks the carbonyl group of a second ester molecule. jove.com

The Claisen-Schmidt condensation is a variation where an aldehyde or ketone reacts with an aromatic carbonyl compound that lacks an α-hydrogen. masterorganicchemistry.com

Acylation and Decarboxylation Pathways

Acylation reactions involving the 2-cyclopentyl-2-oxoacetate moiety can be envisioned where the cyclopentyl ring undergoes acylation. For instance, Friedel-Crafts acylation is a common method for synthesizing aryl ketones. organic-chemistry.org While direct acylation of the cyclopentyl ring might be challenging, reactions involving derivatives are plausible. For example, the reaction of organocadmium reagents with ethyl cyanoformate in the presence of zinc chloride yields α-ketoesters. researchgate.net

Decarboxylation, the removal of a carboxyl group, is a common reaction for β-keto acids, which can be formed from the hydrolysis of β-keto esters. aklectures.commasterorganicchemistry.com The decarboxylation of β-keto acids proceeds through a cyclic transition state, leading to the formation of an enol intermediate that tautomerizes to a ketone. masterorganicchemistry.com While 2-cyclopentyl-2-oxoacetate is an α-ketoester, its derivatives could potentially undergo decarboxylation under specific conditions. For instance, the β-ketoacyl ACP synthase I (KasA) catalyzes a condensation reaction that includes a decarboxylation step of a malonyl substrate. nih.gov

Cycloaddition and Cyclization Reactions Utilizing the Cyclopentyl-Oxoacetate Structure

Cycloaddition reactions are powerful synthetic methods for constructing cyclic compounds. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example that forms a six-membered ring. libretexts.orglibretexts.org The reactivity in Diels-Alder reactions is often enhanced when the dienophile is substituted with electron-withdrawing groups. libretexts.org The α-ketoester functionality in 2-cyclopentyl-2-oxoacetate could potentially act as a dienophile in such reactions.

Dipolar cycloadditions are another class of reactions that can form five-membered heterocyclic rings. libretexts.org Photochemical [2+2] cycloadditions are also known to occur, often leading to the formation of four-membered rings. libretexts.org The presence of the carbonyl group in the 2-cyclopentyl-2-oxoacetate structure makes it a potential candidate for participating in these types of cycloaddition reactions. mdpi.com For instance, α-diketones can undergo photo-induced cycloaddition reactions with alkenes. mdpi.com

Photochemical Transformations of α-Ketoesters and Related Mechanisms

The photochemistry of α-ketoesters is a rich field involving various transformations. le.ac.uk Upon absorption of light, α-ketoesters can be excited to a singlet or triplet state, which can then undergo different reaction pathways. nih.gov These pathways can be influenced by the reaction conditions, such as the presence of a photosensitizer. nih.gov

One common photochemical reaction is the Paternò-Büchi reaction, which is a [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. acs.org Photocatalytic reactions of benzoylformate esters with alkenes can be directed towards either Paternò-Büchi cycloadditions or allylic functionalization reactions depending on the conditions. nih.govacs.org

α-Keto-acids and esters can also undergo photo-oxidative decarboxylation. le.ac.uk This process is believed to occur via a bimolecular electron transfer reaction. le.ac.uk The Norrish Type II reaction, which involves intramolecular hydrogen abstraction, is another possible photochemical pathway for α-ketoesters with long alkyl chains. le.ac.uk

| Photochemical Reaction | Description | Intermediate/Mechanism |

| Paternò-Büchi Reaction | [2+2] cycloaddition with alkenes to form oxetanes. acs.org | Triplet excited state, energy transfer. nih.gov |

| Allylic Functionalization | Functionalization at the allylic position of an alkene. | Photoredox catalysis, electron transfer. nih.gov |

| Photo-oxidative Decarboxylation | Loss of carbon dioxide upon irradiation in the presence of oxygen. le.ac.uk | Bimolecular electron transfer. le.ac.uk |

| Norrish Type II Reaction | Intramolecular hydrogen abstraction leading to cleavage. le.ac.uk | Excited singlet state. le.ac.uk |

Functional Group Interconversions and Derivatization Strategies

The functional groups within 2-cyclopentyl-2-oxoacetate provide multiple handles for derivatization and functional group interconversions (FGIs). imperial.ac.uk FGIs are crucial in organic synthesis for converting one functional group into another. imperial.ac.uk

The keto group can be reduced to a secondary alcohol using various reducing agents. The choice of reagent allows for control over the stereochemistry of the resulting alcohol. The carboxylate group can be converted into other functional groups such as amides, esters, or acid chlorides.

Hydrolysis of the ester functionality in derivatives like ethyl 2-cyclopentyl-2-oxoacetate would yield the corresponding carboxylic acid, 2-cyclopentyl-2-oxoacetic acid. nih.govchemicalbook.com This α-keto acid can then participate in a range of reactions. For example, α-keto acids can be converted to α-ketoamides. organic-chemistry.org

Furthermore, the α-position to the keto group can be functionalized. For example, α-ketol rearrangements can be used to alter the stereochemistry of adjacent stereocenters. acs.org The synthesis of α-keto esters can be achieved through various methods, including the oxidation of α-hydroxy esters or the acylation of organometallic reagents. organic-chemistry.org

Spectroscopic Characterization and Advanced Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework. omicsonline.orgazooptics.com For Sodium 2-cyclopentyl-2-oxoacetate, both ¹H NMR and ¹³C NMR provide definitive evidence for its structure.

In ¹H NMR spectroscopy, the number of signals corresponds to the number of chemically non-equivalent protons, while their chemical shift indicates the electronic environment. azooptics.com The integration value of each signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals information about adjacent protons. azooptics.com

The expected ¹H NMR spectrum of this compound in a suitable solvent like D₂O would display distinct signals corresponding to the cyclopentyl group's protons. The single proton on the carbon adjacent to the two carbonyl groups (the α-proton) is expected to appear as a multiplet due to coupling with the neighboring protons on the cyclopentyl ring. The remaining eight protons of the cyclopentyl ring would likely appear as complex, overlapping multiplets in a distinct upfield region.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. azooptics.com The spectrum for this compound would be expected to show signals for each unique carbon atom. The chemical shifts are particularly informative for identifying the carbonyl carbons and the carbons of the cyclopentyl ring. azooptics.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Description |

|---|---|---|

| ¹³C | 195-205 | Ketone Carbonyl (C=O) |

| ¹³C | 165-175 | Carboxylate Carbonyl (COO⁻) |

| ¹³C | 45-55 | α-Carbon (CH) |

| ¹³C | 25-35 | Cyclopentyl CH₂ carbons |

| ¹H | 3.0-4.0 | α-Proton (1H, multiplet) |

Note: Predicted values are based on typical ranges for these functional groups.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) could be employed to further confirm the connectivity between protons and carbons, providing unambiguous structural assignment. weebly.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis and Mechanistic Insights

Infrared (IR) spectroscopy is a powerful and rapid method for identifying the functional groups present in a molecule. masterorganicchemistry.comwiley.com It works by measuring the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. wiley.com

The IR spectrum of this compound is characterized by strong absorptions corresponding to its key functional groups: the ketone and the carboxylate.

Carbonyl (Ketone) Stretching: A sharp, strong absorption band is expected in the region of 1700-1725 cm⁻¹. This peak is characteristic of the C=O stretch in a ketone that is adjacent to another carbonyl group.

Carboxylate Anion Stretching: The carboxylate group (COO⁻) gives rise to two characteristic bands: a strong, asymmetric stretching vibration typically found between 1550-1610 cm⁻¹ and a weaker, symmetric stretching vibration between 1400-1440 cm⁻¹.

C-H Stretching: Absorptions corresponding to the C-H bonds of the cyclopentyl ring are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, which is characteristic of sp³-hybridized carbons. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (C=O) | Stretch | 1700-1725 | Strong |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550-1610 | Strong |

| Carboxylate (COO⁻) | Symmetric Stretch | 1400-1440 | Variable |

| Alkane (C-H) | Stretch | 2850-2960 | Medium-Strong |

Source: General IR absorption data. pressbooks.publibretexts.org

These characteristic peaks allow for quick confirmation of the presence of the key functional groups within the molecule's structure. wiley.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₇H₉NaO₃), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.

In a typical mass spectrometry experiment using a technique like electrospray ionization (ESI), the compound would likely be detected as its corresponding anion [C₇H₉O₃]⁻ after the loss of the sodium ion, or as an adduct with the sodium ion [C₇H₉NaO₃ + Na]⁺. The parent acid, 2-cyclopentyl-2-oxoacetic acid (C₇H₁₀O₃, MW: 142.15 g/mol ), could also be observed. chemicalbook.com

Analysis of the fragmentation patterns provides further structural information. Common fragmentation pathways for this molecule might include:

Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylate group.

Loss of the Cyclopentyl Group: Cleavage of the bond between the cyclopentyl ring and the adjacent carbonyl carbon.

Cleavage of the Cyclopentyl Ring: Fragmentation of the ring itself into smaller hydrocarbon units.

Chromatographic Methods in Reaction Monitoring and Purity Assessment (HPLC, SFC, TLC)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for monitoring the progress of a chemical reaction and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. Using a reversed-phase column, this compound, being a polar salt, would elute relatively quickly with a polar mobile phase. A detector, such as a UV detector, would be used to quantify the compound and any impurities present.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to qualitatively monitor reaction progress. A small spot of the reaction mixture is placed on a silica (B1680970) gel plate. As the mobile phase ascends the plate, components separate based on their polarity. The disappearance of starting materials and the appearance of the product spot, visualized under UV light or with a staining agent, indicate the reaction's progression.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption. It is effective for the purification and analysis of various compounds and could be applied to assess the purity of this compound or its synthetic precursors.

Advanced Spectroscopic Techniques for Investigating Conformational Dynamics and Interactions

Beyond basic structural elucidation, advanced spectroscopic methods can probe the three-dimensional shape, flexibility (conformational dynamics), and intermolecular interactions of this compound.

Two-dimensional NMR techniques are particularly powerful in this regard. weebly.com

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can reveal spatial proximities between protons within the molecule. For this compound, NOESY could help determine the preferred orientation of the cyclopentyl ring relative to the dicarbonyl moiety.

Variable Temperature NMR (VT-NMR): By acquiring NMR spectra at different temperatures, it is possible to study the conformational dynamics of the molecule. For instance, VT-NMR could provide insights into the rate of ring-puckering in the cyclopentyl group or rotation around the single bond connecting the ring to the carbonyl carbon.

These advanced studies contribute to a deeper understanding of the molecule's behavior in solution, which can be critical for understanding its chemical reactivity and interactions with other molecules. weebly.com

Computational Chemistry and Molecular Modeling of Sodium 2 Cyclopentyl 2 Oxoacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of sodium 2-cyclopentyl-2-oxoacetate. These calculations can determine key properties that govern the molecule's reactivity.

The distribution of electron density is a fundamental aspect of its electronic structure. The carbonyl groups and the carboxylate moiety are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the carbonyl groups are electrophilic and thus prone to nucleophilic attack. The cyclopentyl group, being a saturated hydrocarbon ring, is largely non-polar.

Key calculated electronic properties include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For 2-oxoacetates, the HOMO is often localized on the carboxylate and α-keto groups, while the LUMO is centered on the carbonyl carbons.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively.

Atomic Charges: Calculation of partial atomic charges provides a quantitative measure of the electron distribution within the molecule.

The reactivity of this compound is largely dictated by the α-keto acid functionality. These compounds can undergo various reactions, including nucleophilic addition to the carbonyl groups and reactions involving the enol or enolate forms. fiveable.mefiveable.me The presence of the cyclopentyl ring can influence the steric accessibility of the reactive sites.

Table 1: Calculated Electronic Properties of a Representative α-Keto Acid (Note: Specific values for this compound require dedicated calculations, but representative data from similar molecules illustrate the principles.)

| Property | Description | Predicted Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. A higher energy indicates greater electron-donating ability. | Influences reactions with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. A lower energy indicates greater electron-accepting ability. | Influences reactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. | Indicates overall chemical reactivity. |

| Electrostatic Potential Minima | Regions of most negative electrostatic potential, often near oxygen atoms. | Likely sites for protonation and interaction with cations. |

| Electrostatic Potential Maxima | Regions of most positive electrostatic potential, often near carbonyl carbons. | Likely sites for nucleophilic attack. |

This table is illustrative. Actual values depend on the level of theory and basis set used in the calculation.

Conformational Analysis and Molecular Dynamics Simulations of the Cyclopentyl-Oxoacetate System

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including the flexibility of the cyclopentyl ring and the interactions of the carboxylate group with its counter-ion (Na+) and solvent molecules (typically water). researchgate.netucl.ac.uknih.gov In aqueous solution, the sodium ion will be solvated, and the carboxylate group will be surrounded by a hydration shell. MD simulations can reveal the structure and dynamics of this solvation shell, which can be crucial for understanding the molecule's solubility and reactivity in a biological environment. ucl.ac.uknih.govspringerprofessional.de

Table 2: Conformational States of the Cyclopentyl Ring

| Conformation | Description | Relative Energy (Typical) |

| Envelope | One carbon atom is out of the plane of the other four. | Low |

| Twist (Half-Chair) | Two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. | Slightly higher than envelope |

| Planar | All five carbon atoms in the same plane. | High (transition state) |

The relative energies can be influenced by the substituent.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry can be used to investigate the mechanisms of reactions involving this compound. A key process for α-keto acids is keto-enol tautomerism, where a proton migrates from the α-carbon to the carbonyl oxygen, resulting in an enol form. fiveable.mefiveable.me Computational methods can be used to calculate the energies of the keto and enol tautomers, as well as the structure and energy of the transition state connecting them. orientjchem.orgyoutube.com This information helps to predict the equilibrium constant between the two forms and the rate of tautomerization. researchgate.net The presence of acid or base catalysts can significantly lower the activation energy for this process, a phenomenon that can also be modeled computationally. fiveable.me

For reactions such as nucleophilic addition to the carbonyl group, computational studies can map out the entire reaction pathway, identifying intermediates and transition states. mdpi.com The calculated activation energies for these steps provide insights into the reaction kinetics. mdpi.com For instance, the reaction with an amino group to form an imine can be modeled to understand the mechanism of transamination reactions that α-keto acids undergo in biological systems. nih.gov

Ligand-Protein Interaction Modeling with Related Biological Targets (e.g., enzymes, receptors)

Given that many α-keto acids are metabolites and interact with enzymes, molecular docking and other ligand-protein modeling techniques are valuable for studying the potential interactions of this compound with biological targets. nih.govnih.gov Molecular docking predicts the preferred binding orientation and affinity of a ligand within the active site of a protein. youtube.commdpi.comnih.gov

Potential enzyme targets for α-keto acids include dehydrogenases, decarboxylases, and transaminases. nih.gov Docking studies could explore how this compound might fit into the active site of such enzymes. The calculations would assess the non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions, between the ligand and the amino acid residues of the protein. youtube.comajol.info The cyclopentyl group, being hydrophobic, would likely favor interaction with non-polar residues in the enzyme's binding pocket. nih.gov

Table 3: Potential Interactions in a Ligand-Protein Complex

| Interaction Type | Description | Potential Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Carbonyl oxygens, carboxylate oxygens | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine, Arginine, Lysine |

| Electrostatic (Ionic) | Attraction between oppositely charged ions. | Carboxylate group (negative charge) | Arginine, Lysine, Histidine (positively charged side chains) |

| Hydrophobic | The tendency of non-polar substances to aggregate in aqueous solution and exclude water molecules. | Cyclopentyl ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine |

These modeling studies can help to identify potential biological targets for the compound and provide a basis for designing more potent and selective inhibitors or probes. nih.govacs.org

Predictive Modeling for Structure-Reactivity Relationships and Analog Design

The insights gained from computational studies on this compound can be used to build predictive models for structure-activity relationships (SAR) or structure-reactivity relationships. nih.govresearchgate.netresearchgate.net By systematically modifying the structure of the molecule in silico (e.g., changing the size of the cycloalkyl ring, adding substituents) and calculating the resulting electronic and steric properties, it is possible to establish correlations between these properties and the molecule's predicted reactivity or binding affinity. nih.gov

This predictive modeling can guide the design of new analogs with desired properties. For example, if the goal is to design a more potent enzyme inhibitor, the model might suggest modifications that enhance binding interactions with the target protein. acs.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors with experimentally determined activities for a series of related compounds. researchgate.net While no specific QSAR studies on this compound were found, the principles are widely applied in drug design and could be used for this class of compounds.

This approach allows for the virtual screening of a large number of potential analogs, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. nih.gov

Biochemical Interactions and Enzymatic Pathways Involving 2 Cyclopentyl 2 Oxoacetate Analogues

Substrate Specificity and Kinetic Studies of Enzymes Interacting with Oxoacetate Derivatives

The enzymatic processing of α-oxoacetate derivatives is fundamental to cellular metabolism. Enzymes that interact with these substrates often exhibit a high degree of specificity, which is dictated by the structure of the side chain attached to the α-keto acid core. The size, shape, and chemical nature of this side chain are critical determinants of binding affinity and catalytic efficiency.

Key enzymes that metabolize α-keto acids include dehydrogenases, decarboxylases, and transaminases. The α-keto acid dehydrogenase complexes, such as the pyruvate (B1213749) dehydrogenase complex (PDHc) and the α-ketoglutarate dehydrogenase complex (KGDHc), are major regulatory points in metabolism, linking glycolysis and amino acid catabolism to the tricarboxylic acid (TCA) cycle. nih.gov Kinetic studies of these multienzyme complexes reveal their substrate preferences. For instance, the pig heart pyruvate dehydrogenase complex has a Michaelis constant (Kₘ) for pyruvate of 0.015 mM, while the 2-oxoglutarate dehydrogenase complex has a Kₘ for 2-oxoglutarate of 0.220 mM, indicating differing affinities for their respective substrates. nih.gov The presence of a bulky cyclopentyl group, as in 2-cyclopentyl-2-oxoacetate, would significantly alter the steric profile compared to the smaller methyl group of pyruvate or the carboxylated ethyl side chain of α-ketoglutarate, likely affecting its ability to serve as a substrate for these enzymes.

Lactate (B86563) dehydrogenase (LDH) is another key enzyme that reversibly converts pyruvate to lactate. rsc.org While its primary substrate is pyruvate, LDH can accept other 2-oxo acids. mdpi.com The specificity, however, is often narrow. For example, lactate dehydrogenase from the malarial parasite Plasmodium falciparum shows very high specificity for pyruvic acid, even more so than human LDH isoforms. nih.gov Studies on various LDH isozymes with a range of α-keto acids demonstrate that catalytic efficiency (kcat/Km) is sensitive to the substrate's side chain. mdpi.com An analogue like 2-cyclopentyl-2-oxoacetate would need to fit into the active site, and the hydrophobicity of the cyclopentyl ring could influence its interaction with amino acid residues in the binding pocket.

Pyruvate decarboxylase (PDC), an enzyme found in yeast and some plants, catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde. nih.govresearchgate.net This enzyme can also process other 2-oxo acids, though with varying efficiency. The active site accommodates the substrate, and the size of the R-group is a determining factor for activity. nih.gov The relatively large cyclopentyl group would present a steric challenge for the active site of PDC compared to smaller aliphatic side chains.

The table below summarizes kinetic parameters for several enzymes with their primary α-keto acid substrates, providing a baseline for considering the potential interaction with analogues like 2-cyclopentyl-2-oxoacetate.

Table 1: Kinetic Parameters of Enzymes with α-Keto Acid Substrates

| Enzyme | Organism/Tissue | Substrate | Kₘ (mM) |

|---|---|---|---|

| Pyruvate Dehydrogenase Complex | Pig Heart Mitochondria | Pyruvate | 0.015 |

| 2-Oxoglutarate Dehydrogenase Complex | Pig Heart Mitochondria | 2-Oxoglutarate | 0.220 |

| Lactate Dehydrogenase (LDH) | General | Pyruvate | Varies |

This table presents Michaelis constants (Kₘ) for key enzymes that process α-keto acids. A lower Kₘ value generally indicates a higher affinity of the enzyme for its substrate. Data sourced from nih.govoup.com.

Role as a Precursor or Analog in Metabolic Research Pathways

Alpha-keto acids are pivotal intermediates in core metabolic pathways and serve as critical precursors for the biosynthesis of amino acids and other essential molecules. nih.govnih.gov Their analogues are frequently used in metabolic research to probe pathway dynamics, elucidate reaction mechanisms, and understand the origins of metabolism. nih.govresearchgate.net

The α-keto acid dehydrogenase complexes (KDHc) are situated at critical intersections connecting the metabolism of sugars, fats, and amino acids to the TCA cycle and subsequent energy production. nih.gov For example, pyruvate (the α-keto analogue of alanine) links glycolysis to the TCA cycle, while α-ketoglutarate (the α-keto analogue of glutamate) is a key intermediate within the TCA cycle itself. nih.govyoutube.com The study of these complexes and their substrates is essential for understanding cellular bioenergetics. nih.gov

In the context of prebiotic chemistry, α-keto acids like pyruvate and glyoxylate (B1226380) are considered critical for generating early metabolic reaction networks. nih.govresearchgate.net Research has shown that α-ketoacids can react with ammonia (B1221849) and cyanide sources to form amino acids, suggesting a pathway for the transition from prebiotic chemistry to modern metabolism. researchgate.net This highlights the fundamental role of the α-keto acid scaffold as a precursor to biological building blocks.

Furthermore, α-keto analogues of essential amino acids have been investigated for their metabolic effects. Studies using isolated perfused rat liver and muscle have shown that these analogues are converted into their respective amino acids. oup.com This demonstrates their role as direct precursors in amino acid synthesis, a process that can utilize excess ammonia, which has implications for certain metabolic disorders. oup.com

The introduction of synthetic analogues into metabolic systems is a powerful research tool. For instance, unnatural azido-sugars can be metabolized by cells and incorporated into cell-surface glycans, allowing for chemical tagging and visualization. nih.gov Similarly, an analogue like 2-cyclopentyl-2-oxoacetate could theoretically be used to probe the specificity of metabolic pathways and enzymes that process α-keto acids. Its unique cyclopentyl group could act as a label or a perturbing agent to study metabolic flux and enzyme-substrate recognition within cellular systems.

Investigation of Cellular Metabolic Modulation in in vitro Models

Studies on α-keto acid analogues have revealed significant impacts on mitochondrial function. For example, α-ketoisocaproic acid (KIC), which accumulates in Maple Syrup Urine Disease, has been shown to impair mitochondrial respiratory chain activity and increase the production of reactive oxygen species in rat hippocampus and HT-22 neuronal cells in vitro. nih.gov This demonstrates that an excess of a specific α-keto acid can induce mitochondrial dysfunction and oxidative stress. nih.gov

Conversely, other α-keto acids can have beneficial effects. Oxaloacetate, a key TCA cycle intermediate, has been shown to alter the metabolism of glioblastoma cells in vitro. nih.gov Supplementation with oxaloacetate was found to decrease Warburg glycolysis, as evidenced by reduced labeling in pyruvate and lactate from [U-¹³C]glucose. nih.gov This suggests that providing certain α-keto acids can shift cancer cell metabolism away from glycolysis and towards oxidative phosphorylation. nih.gov Similarly, α-ketoglutarate (α-KG) has been shown to restore intestinal barrier function in in vitro organoid models of colitis by promoting epithelial regeneration. acs.org

Metabolic tagging using synthetic precursors is another powerful in vitro technique. For example, cells can be metabolically labeled with azido-sugars, which are processed through biosynthetic pathways and incorporated into cell surface glycoconjugates. researchgate.net This allows for the subsequent attachment of probes via click chemistry, enabling the study of glycan trafficking and function. researchgate.net A compound like 2-cyclopentyl-2-oxoacetate, if taken up by cells, could potentially be metabolized by transaminases to form a novel cyclopentyl-containing amino acid, thereby modulating protein composition or metabolic pathways. Its effects would depend on its recognition by cellular enzymes and transporters.

The table below highlights findings from in vitro studies on the metabolic effects of various α-oxoacetate analogues.

Table 2: Observed In Vitro Metabolic Effects of α-Oxoacetate Analogues

| Compound/Analogue | Cell Model | Observed Effect | Reference |

|---|---|---|---|

| α-Ketoisocaproic acid | Rat Hippocampus, HT-22 Cells | Reduced mitochondrial respiratory chain activity; increased reactive species. | nih.gov |

| Oxaloacetate | Glioblastoma (GBM) Cells | Decreased Warburg glycolysis; reduced ¹³C labeling in pyruvate and lactate. | nih.gov |

| α-Ketoglutarate | Mouse Intestinal Organoids | Restored intestinal barrier function; promoted stem cell-mediated regeneration. | acs.org |

This table summarizes the demonstrated effects of different α-oxoacetate analogues on cellular metabolism in various in vitro systems.

Design and Synthesis of Enzyme Modulators Based on the Oxoacetate Scaffold

The α-oxoacetate scaffold, particularly in its α-ketoamide form, is a valuable pharmacophore for designing enzyme inhibitors. The electrophilic ketone of the scaffold can be attacked by a nucleophilic residue (such as the cysteine in a protease) in an enzyme's active site, forming a reversible tetrahedral intermediate that blocks catalytic activity. nih.gov This mechanism has been exploited to create potent modulators for various enzyme targets.

A significant amount of research has focused on synthesizing peptide α-ketoamides as inhibitors of proteases like calpain and the proteasome. nih.govnih.gov For calpain inhibitors, a stereospecific synthesis was developed to produce peptidyl α-keto amides, demonstrating that the L,L diastereomer was a potent inhibitor while the L,D form was not. nih.gov This highlights the critical importance of stereochemistry in the design of such modulators. Initial hydrophobic compounds suffered from poor solubility, a challenge that was addressed by incorporating polar groups at the termini of the peptide chain. nih.gov

Similarly, the α-ketoamide motif has been identified as a promising warhead for targeting the proteasome, a key complex for intracellular protein degradation. nih.gov Researchers have synthesized series of pseudopeptides with C-terminal α-ketoamide moieties. nih.gov By modifying the peptide sequence and the amide substituent, inhibitors with high potency and selectivity for specific catalytic subunits of the proteasome (e.g., the β5 subunit) have been developed. nih.gov For example, a trileucine peptide sequence functionalized with a 1-naphthyl α-ketoamide was identified as a potent and selective inhibitor of the proteasome's chymotrypsin-like activity. nih.gov

The synthesis of α-keto acids and their derivatives can be achieved through various chemical methodologies, including the oxidation of α-hydroxy acids, Friedel-Crafts acylation, and metal-catalyzed reactions. mdpi.comorganic-chemistry.org Recent advances include copper-catalyzed photoredox methods for creating α-keto esters from terminal alkynes and alcohols. rsc.org These synthetic strategies are crucial for generating a library of diverse α-oxoacetate analogues, including those with novel side chains like a cyclopentyl group, for screening against enzymatic targets. The design of such molecules allows for the systematic exploration of an enzyme's active site to optimize binding affinity and selectivity.

Exploration of Cyclopentyl-Containing Compounds in Molecular Recognition Processes

The cyclopentyl group is a common structural motif in bioactive molecules and is often used in drug design to explore hydrophobic binding pockets within protein targets. nih.gov Its defined conformational preferences and lipophilic character make it an effective substituent for enhancing binding affinity and modulating pharmacokinetic properties. The recognition of cyclopentyl-containing ligands by proteins is primarily driven by non-covalent interactions, such as hydrophobic effects and van der Waals forces.

The cyclopentene (B43876) ring, a related cyclic structure, is a key building block in many natural products and has relevance in ligand-receptor interactions. nih.gov Molecular docking studies have shown that cyclopentene moieties can form vital interactions with key amino acid residues inside the active sites of protein kinases, stabilized largely by dispersion forces. nih.gov

In the context of 2-cyclopentyl-2-oxoacetate, the cyclopentyl moiety would be the primary determinant for recognition at the substrate-binding sites of enzymes that can accommodate it. For an enzyme like lactate dehydrogenase, which has a binding pocket for the methyl group of pyruvate, the larger cyclopentyl group would require a more spacious and likely more hydrophobic pocket for favorable interaction. The binding of the cyclopentyl group would be driven by the displacement of water molecules from the nonpolar pocket and the ligand surface, a key component of the hydrophobic effect. researchgate.net The specificity of protein-ligand interactions is fundamental to all biological processes, including signal transduction and metabolic regulation. nih.gov Therefore, the unique structural feature of a cyclopentyl group on an oxoacetate scaffold provides a valuable tool for probing the molecular recognition capabilities of metabolic enzymes.

Future Research Directions and Emerging Academic Applications

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of α-keto acids and their esters is a well-established field, yet the pursuit of greener and more efficient methods remains a key research objective. mdpi.com Traditional routes often involve multi-step processes, harsh reagents, or precious metal catalysts, which present environmental and economic challenges. mdpi.com Future research on Sodium 2-cyclopentyl-2-oxoacetate will likely focus on developing more sustainable synthetic pathways.

Key areas for future synthetic research include:

Biocatalysis: The use of enzymes to synthesize chemicals offers a highly sustainable alternative to traditional chemistry. astrazeneca.comnih.gov Research could focus on identifying or engineering enzymes, such as oxidases or dehydrogenases, that can convert readily available cyclopentyl-containing precursors into 2-cyclopentyl-2-oxoacetic acid. astrazeneca.com For instance, the biocatalytic oxidation of α-hydroxy acids to α-keto acids is a promising green strategy. mdpi.com Similarly, transketolase variants have been shown to catalyze acyloin condensation, which could be adapted for the synthesis of related structures. rsc.org

Photocatalysis: Visible-light-mediated synthesis is an emerging green chemistry approach. acs.org Future methodologies could explore the photocatalytic oxidation of cyclopentyl-based substrates to generate the target oxoacetate, using oxygen as a green oxidant and minimizing waste. acs.org

Electrochemical Synthesis: Anodic oxidation represents another sustainable avenue, potentially allowing for the direct conversion of precursors like aryl methyl ketones into α-keto acid esters with high atom economy. mdpi.com This approach could be adapted for the synthesis of cyclopentyl-containing analogs.

Catalyst Development: The development of non-precious metal catalysts, such as those based on iron or copper, for the oxidation of alkenes or alcohols is a significant area of research. mdpi.comorganic-chemistry.org A recyclable iron nanocomposite has been shown to efficiently catalyze the synthesis of α-keto acids from alkenes. organic-chemistry.orgorganic-chemistry.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. astrazeneca.comnih.gov | Enzyme discovery and engineering (e.g., oxidases, dehydrogenases). astrazeneca.com |

| Photocatalysis | Use of sustainable energy (visible light), green oxidants (O2). acs.org | Development of efficient organic or metal-based photocatalysts. |

| Electrosynthesis | High atom economy, operational simplicity. mdpi.com | Optimization of electrode materials and reaction conditions. |

| Heterogeneous Catalysis | Catalyst recyclability, process scalability. mdpi.com | Design of robust, low-cost metal catalysts (e.g., Fe, Cu). mdpi.comorganic-chemistry.org |

Advanced Mechanistic Investigations of Complex Transformations and Catalysis

The dual functionality of the oxoacetate group allows it to participate in a wide array of chemical transformations. A deeper understanding of the mechanisms governing these reactions is crucial for harnessing the full potential of this compound.

Future mechanistic studies could focus on:

Decarboxylation Reactions: The decarboxylation of β-keto acids is a well-studied process, often proceeding through a cyclic transition state. masterorganicchemistry.comacs.org While this compound is an α-keto acid, its derivatives can be involved in decarboxylation reactions under certain catalytic conditions. sjf.eduacs.org Investigating the kinetics and transition states of such reactions, particularly on metal oxide surfaces, could reveal novel catalytic pathways. acs.org

Enzymatic Transformations: Oxaloacetate, a related α-keto acid, is a central metabolite involved in numerous enzymatic reactions, including those catalyzed by citrate (B86180) synthase and pyruvate (B1213749) carboxylase. wikipedia.orgresearchgate.net this compound could serve as a substrate analog to probe the active sites of these enzymes. Mechanistic studies would elucidate how the cyclopentyl group influences substrate binding and catalytic turnover.

Flavor Formation Chemistry: In food science, the chemical conversion of α-keto acids is linked to the formation of flavor compounds. nih.gov A proposed mechanism involves manganese-catalyzed oxidation leading to aldehydes. nih.gov Investigating similar transformations with this compound could provide insights into controlling flavor development and potentially lead to new flavoring agents.

Integration into Chemical Biology Tools for Molecular Probing

The structural similarity of the oxoacetate moiety to key biological metabolites like pyruvate and oxaloacetate makes it an attractive scaffold for developing chemical biology tools. wikipedia.orgisotope.com These tools can be used to study and manipulate biological processes.

Emerging applications in this area include:

Enzyme Inhibitor Design: The α-ketoamide and α-keto ester motifs are recognized as privileged structures in medicinal chemistry for designing enzyme inhibitors, particularly for proteases and hydrolases. nih.govacs.orgnih.gov The electrophilic keto-carbonyl can form reversible covalent bonds with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites. Future research could focus on developing derivatives of this compound as potent and selective inhibitors for enzymes like fatty acid amide hydrolase or histone deacetylases. nih.govresearchgate.net

Metabolic Probes: By incorporating reporter tags (e.g., fluorescent dyes, biotin) or bioorthogonal handles, this compound could be converted into a molecular probe. Such probes could be used to track the uptake and metabolism of α-keto acids in living cells, identify novel protein binding partners, and elucidate the roles of α-keto acid signaling pathways. bakhtiniada.ru

Prebiotic Chemistry Models: α-keto acids are considered key players in the emergence of metabolic networks on the early Earth. nih.gov Studies on the reactivity of this compound under plausible prebiotic conditions could provide insights into the formation of more complex biomolecules and the origins of metabolism. nih.gov

Exploration in New Material Science or Catalytic Systems

The unique chemical structure of this compound offers opportunities for its incorporation into novel materials and catalytic systems.

Potential future directions include:

Polymer Chemistry: α-Acylamino ketones, which can be derived from α-keto acids, have been used as building blocks in polymer-supported synthesis to create libraries of heterocyclic compounds. nih.gov The cyclopentyl and oxoacetate moieties of this compound could be integrated into polymer backbones or as pendant groups to create functional materials with specific binding or catalytic properties. While research has noted the absence of α-keto acids in polymeric collagen, their deliberate incorporation into synthetic polymers remains a promising area. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with tunable porosity and functionality. nih.govnih.gov Ligands containing carboxylate and other functional groups are used to construct these frameworks. The oxoacetate group of 2-cyclopentyl-2-oxoacetic acid could be used to synthesize novel MOFs. The cyclopentyl group could influence the pore environment, while the ketone functionality could serve as an accessible site for post-synthetic modification or as a catalytic center for reactions like oxidative carboxylation. doi.org

Heterogeneous Catalysis: As mentioned, metal oxides can catalyze reactions like ketonic decarboxylation. sjf.eduwikipedia.org this compound could be used as a reactant or a precursor to develop new heterogeneous catalytic systems. For example, its decomposition on a catalyst surface could generate reactive intermediates for further chemical transformations.

Expanding the Scope of Biochemical and Molecular Applications of the Oxoacetate Moiety

The oxoacetate functional group is a cornerstone of central metabolism. wikipedia.org By using analogs like this compound, researchers can explore and potentially modulate various biochemical pathways.

Future research in this area is expected to expand into:

Modulation of Metabolic Pathways: Oxaloacetate is a key intermediate in the citric acid cycle, gluconeogenesis, and amino acid synthesis. wikipedia.org Introducing this compound, with its lipophilic cyclopentyl group, could alter its cellular uptake and interaction with metabolic enzymes. This could lead to the development of compounds that modulate energy metabolism, with potential applications in metabolic disorders. numberanalytics.com

Therapeutic Applications of Keto-analogs: Alpha-keto analogs of essential amino acids are used in nutritional therapy for patients with chronic kidney disease to reduce nitrogen waste and improve protein metabolism. 1mg.comdroracle.ainih.govepo.org Research could explore whether this compound or its derivatives exhibit similar beneficial effects, potentially by participating in transamination reactions to form novel, non-proteinogenic amino acids. nih.gov

Neuroprotective Effects: Oxaloacetate itself has been shown to have neuroprotective effects in various models of neurological disease. bakhtiniada.ru Future studies could investigate whether this compound shares these properties, with the cyclopentyl group potentially enhancing its ability to cross the blood-brain barrier. bakhtiniada.ru

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.